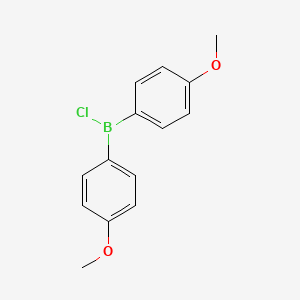
4-Methylpentan-1-ol;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a primary alcohol that is pentan-1-ol bearing an additional methyl substituent at position 4 . This compound is found in nature, for example, in longan fruit . Nitric acid, on the other hand, is a highly corrosive and toxic strong acid with the molecular formula HNO3. It is commonly used in the production of fertilizers, explosives, and in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylpentan-1-ol can be synthesized through various methods. One common method involves the hydroformylation of isobutene followed by hydrogenation . Another method is the Grignard reaction, where 1-alkenes react with Grignard reagents in the presence of tantalum complexes to produce 4-methylpentan-1-ol .
Industrial Production Methods
Industrial production of 4-methylpentan-1-ol often involves the hydroformylation process due to its efficiency and scalability. This process typically uses a cobalt or rhodium catalyst under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylpentanal or further to 4-methylpentanoic acid.
Dehydration: When subjected to dehydration, it forms 4-methylpent-1-ene.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Dehydration: Acidic catalysts such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4) are commonly used.
Major Products Formed
Oxidation: 4-Methylpentanal, 4-methylpentanoic acid.
Dehydration: 4-Methylpent-1-ene.
Applications De Recherche Scientifique
4-Methylpentan-1-ol has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methylpentan-1-ol involves its interaction with various molecular targets and pathways. For example, in its role as a solvent, it can dissolve various organic compounds by disrupting intermolecular forces . In biological systems, it may act as a metabolite, participating in enzymatic reactions and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanol: Another primary alcohol with a similar structure but without the methyl substituent at position 4.
4-Methylpentan-2-ol: A structural isomer with the hydroxyl group at position 2 instead of position 1.
Uniqueness
4-Methylpentan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure and primary alcohol functional group make it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
21634-73-1 |
|---|---|
Formule moléculaire |
C6H15NO4 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
4-methylpentan-1-ol;nitric acid |
InChI |
InChI=1S/C6H14O.HNO3/c1-6(2)4-3-5-7;2-1(3)4/h6-7H,3-5H2,1-2H3;(H,2,3,4) |
Clé InChI |
FFYXJVXEFGOSAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCO.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)












